TC-Mps1-12
Overview
Description
TC Mps1 12: is a potent and selective inhibitor of monopolar spindle 1 (Mps1), also known as TTK. Mps1 is a kinase involved in the spindle assembly checkpoint, which ensures proper chromosome alignment and segregation during cell division. The inhibition of Mps1 by TC Mps1 12 has shown promising results in cancer research, particularly in targeting chromosomal instability in cancer cells .
Mechanism of Action
- Ultimately, this mitotic catastrophe triggers apoptosis and inhibits the growth of hepatocellular carcinoma (HCC) cells .
- After oral administration, it achieves a maximum concentration (Cmax) of 3542 ng/mL and an area under the curve (AUC) of 6604 ng h/mL at a dose of 25 mg/kg in vivo .
Mode of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
TC-Mps1-12 is a potent and selective inhibitor of Mps1, with an IC50 value of 6.4 nM . It interacts with Mps1 kinase, inhibiting its activity and thereby disrupting the normal function of this enzyme .
Cellular Effects
This compound has been shown to suppress the growth of hepatocellular carcinoma cells . It does this by causing chromosomal instability, leading to mitotic catastrophe and apoptosis . This results in a reduction in cell viability and growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of Mps1 kinase . This leads to chromosome misalignment and missegregation, and disorganization of centrosomes . Despite these errors, cells treated with this compound override the spindle assembly checkpoint, resulting in a shortened mitotic duration and mitotic slippage .
Temporal Effects in Laboratory Settings
Over time, treatment with this compound leads to the accumulation of chromosomal instabilities in cells . This results in long-term effects on cellular function, including mitotic catastrophe and apoptosis .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit the growth of tumors in a dose-dependent manner . At high doses, it exhibits significant tumor growth inhibition without causing weight loss .
Metabolic Pathways
As an inhibitor of Mps1 kinase, it likely impacts pathways involving this enzyme .
Subcellular Localization
As it is a small molecule inhibitor, it is likely to be able to diffuse across cell membranes and access various compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TC Mps1 12 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of TC Mps1 12.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and reduction.
Final assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: Industrial production of TC Mps1 12 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: TC Mps1 12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, TC Mps1 12 is used as a tool compound to study the role of Mps1 kinase in various cellular processes. It helps in understanding the biochemical pathways and interactions involving Mps1.
Biology: In biological research, TC Mps1 12 is utilized to investigate the mechanisms of cell division and chromosomal stability. It is particularly valuable in studying the effects of Mps1 inhibition on cancer cells.
Medicine: TC Mps1 12 has shown potential in cancer therapy, especially in targeting cancers with high chromosomal instability. It induces mitotic catastrophe and apoptosis in cancer cells, making it a promising candidate for further drug development .
Industry: In the pharmaceutical industry, TC Mps1 12 is used in preclinical studies to evaluate its efficacy and safety as a potential anticancer agent. It also serves as a reference compound in the development of new Mps1 inhibitors .
Comparison with Similar Compounds
Reversine: Another Mps1 inhibitor with similar effects on chromosomal stability.
AZ3146: A selective Mps1 inhibitor used in cancer research.
NMS-P715: An Mps1 inhibitor with potential anticancer properties.
Uniqueness: TC Mps1 12 is unique due to its high selectivity and potency against Mps1. Its ability to induce mitotic catastrophe and apoptosis in cancer cells makes it a valuable tool in cancer research and a promising candidate for therapeutic development .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
4-[[4-amino-6-(tert-butylamino)-5-cyanopyridin-2-yl]amino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-17(2,3)23-16-12(9-18)13(19)8-14(22-16)21-11-6-4-10(5-7-11)15(20)24/h4-8H,1-3H3,(H2,20,24)(H4,19,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEFNAWAKYQBQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C(=CC(=N1)NC2=CC=C(C=C2)C(=O)N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for TC-Mps1-12?
A: this compound is a novel inhibitor of the Monopolar Spindle 1 (Mps1) kinase, also known as TTK. [] While the exact binding mechanism is not elaborated on in the provided abstracts, inhibiting Mps1 disrupts its role in chromosome alignment and the spindle assembly checkpoint (SAC) during mitosis. [] This disruption leads to chromosomal instability, ultimately suppressing the growth of hepatocellular carcinoma cells. []
Q2: Is there any structural information available for this compound?
A: One abstract mentions that the crystal structure of the TTK kinase domain in complex with this compound has been determined. [] Unfortunately, the abstract does not provide further details about the molecular formula, weight, or spectroscopic data. Further investigation into full-text research articles or databases is recommended to obtain comprehensive structural information about this compound.
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